molecular formula C15H23NO3 B14350827 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate CAS No. 95414-70-3

2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate

Cat. No.: B14350827
CAS No.: 95414-70-3
M. Wt: 265.35 g/mol
InChI Key: VCYRHTUDFOAMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate typically involves the reaction of 2,6-dimethylphenol with diethylaminoethanol in the presence of a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl carbonate and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is common in organic synthesis and can involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate has several scientific research applications, including:

    Pharmaceuticals: The compound is studied for its potential use as a local anesthetic or in the development of new therapeutic agents.

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Research explores its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.

    Industry: The compound is investigated for its use in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound may block sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to that of other local anesthetics, which inhibit the influx of sodium ions across the cell membrane, thereby reducing neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Benzocaine: A local anesthetic commonly used in topical applications.

Uniqueness

2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate is unique in its specific chemical structure, which may confer distinct pharmacological properties

Properties

CAS No.

95414-70-3

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(diethylamino)ethyl (2,6-dimethylphenyl) carbonate

InChI

InChI=1S/C15H23NO3/c1-5-16(6-2)10-11-18-15(17)19-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3

InChI Key

VCYRHTUDFOAMLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)OC1=C(C=CC=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.